![molecular formula C24H27N3O B4162230 N-[1-methyl-2-(1-piperidinyl)ethyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4162230.png)
N-[1-methyl-2-(1-piperidinyl)ethyl]-2-phenyl-4-quinolinecarboxamide
Overview
Description
N-[1-methyl-2-(1-piperidinyl)ethyl]-2-phenyl-4-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPQ and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of MPQ is not fully understood, but it is believed to act as a selective inhibitor of the dopamine transporter. This results in increased levels of dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MPQ has been found to have a wide range of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of cancer cell growth, and reduction of inflammation. These effects are thought to be mediated by the compound's interaction with various cellular targets.
Advantages and Limitations for Lab Experiments
One advantage of using MPQ in lab experiments is its specificity for the dopamine transporter, which allows for targeted manipulation of dopamine levels. However, its mechanism of action is not fully understood, and its potential off-target effects are not well characterized, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research on MPQ. One area of interest is its potential use in the treatment of Parkinson's disease, where it may be able to alleviate symptoms by increasing dopamine levels in the brain. Additionally, further studies on its mechanism of action and potential off-target effects may help to clarify its usefulness in various research applications.
Scientific Research Applications
MPQ has been used in various scientific research applications, including studies on the central nervous system, cancer, and inflammation. It has been found to have potential therapeutic benefits in these areas and is being studied further for its potential use in drug development.
properties
IUPAC Name |
2-phenyl-N-(1-piperidin-1-ylpropan-2-yl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O/c1-18(17-27-14-8-3-9-15-27)25-24(28)21-16-23(19-10-4-2-5-11-19)26-22-13-7-6-12-20(21)22/h2,4-7,10-13,16,18H,3,8-9,14-15,17H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEWSFNIOHWDPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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